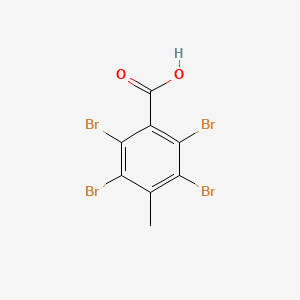
Benzoic acid, 2,3,5,6-tetrabromo-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3,5,6-tetrabromo-4-methyl-: is a brominated derivative of benzoic acid This compound is characterized by the presence of four bromine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,5,6-tetrabromo-4-methyl- typically involves the bromination of 4-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable methods to obtain high-purity benzoic acid, 2,3,5,6-tetrabromo-4-methyl-.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 4-methylbenzoic acid.
Oxidation: Formation of 2,3,5,6-tetrabromoterephthalic acid.
Scientific Research Applications
Chemistry: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is used as a precursor in the synthesis of various organic compounds. It is also used in the study of halogenated aromatic compounds and their reactivity.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of brominated drugs and pharmaceuticals.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential medicinal properties.
Industry: In the industrial sector, benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is used as an intermediate in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,5,6-tetrabromo-4-methyl- involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Benzoic acid, 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-:
Benzoic acid, 4-methyl-: A simpler derivative of benzoic acid with a single methyl group.
Benzoic acid, 2-amino-4-methyl-: Contains an amino group and a methyl group, used in various chemical applications.
Uniqueness: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is unique due to the presence of four bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63165-47-9 |
|---|---|
Molecular Formula |
C8H4Br4O2 |
Molecular Weight |
451.73 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-methylbenzoic acid |
InChI |
InChI=1S/C8H4Br4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) |
InChI Key |
UERMKQMUWALCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















